molecular formula C10H15NO B1598762 1-(Methylamino)-3-phenylpropan-2-ol CAS No. 63009-94-9

1-(Methylamino)-3-phenylpropan-2-ol

Cat. No.: B1598762
CAS No.: 63009-94-9
M. Wt: 165.23 g/mol
InChI Key: QKDPDTZVDBRIFG-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-phenylpropan-2-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of a methylamino group attached to a phenylpropanol backbone

Mechanism of Action

Target of Action

1-(Methylamino)-3-phenylpropan-2-ol is a prodrug of epinephrine, also known as adrenaline . It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The primary targets of this compound are the adrenergic receptors, specifically the alpha and beta receptors . These receptors play a crucial role in the sympathetic nervous system, mediating responses such as dilation of the pupils, increased heart rate, and bronchial relaxation .

Mode of Action

The compound interacts with its targets by mimicking the action of adrenaline. Upon administration, it is hydrolyzed into epinephrine inside the human eye . Epinephrine then binds to the adrenergic receptors, triggering a series of intracellular events. For instance, when it binds to beta-adrenergic receptors, it leads to bronchial smooth muscle relaxation, helping to relieve bronchospasm, wheezing, and dyspnea that may occur during anaphylaxis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the sympathetic nervous system. The binding of epinephrine to adrenergic receptors activates the cyclic AMP (cAMP) pathway, leading to various downstream effects such as increased heart rate and bronchodilation .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of epinephrine. It undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making it vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of the compound are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its conversion to epinephrine. The activation of adrenergic receptors by epinephrine leads to various physiological responses, such as dilation of the pupils, increased heart rate, and bronchial relaxation . In the context of glaucoma treatment, the activation of these receptors in the eye helps to decrease intraocular pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect its metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylamino)-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is typically carried out in an alcohol solvent at elevated temperatures (60-100°C) in a closed container. The resulting product is then subjected to catalytic hydrogenation using a Raney nickel catalyst under specific conditions (hydrogen pressure of 0.3-1.5 MPa and temperature of 25-80°C) to yield this compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and distillation, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

1-(Methylamino)-3-phenylpropan-2-ol has diverse applications in scientific research:

Comparison with Similar Compounds

1-(Methylamino)-3-phenylpropan-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(methylamino)-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDPDTZVDBRIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978894
Record name 1-(Methylamino)-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63009-94-9
Record name Benzeneethanol, alpha-((methylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methylamino)-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylamino)-3-phenylpropan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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